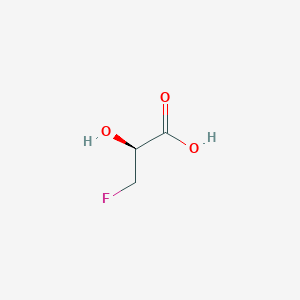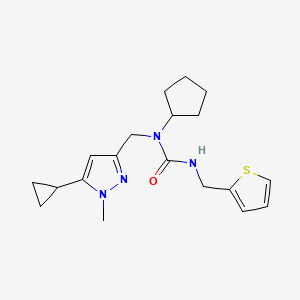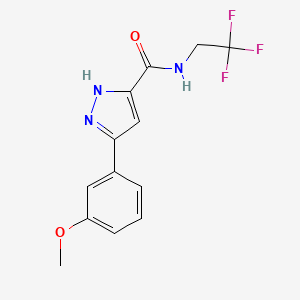
5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TFE-731, is a novel compound that has gained significant attention in the scientific community due to its promising therapeutic potential. This compound belongs to the class of pyrazole carboxamides and exhibits a unique mechanism of action that makes it a valuable tool in various research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel pyrazole derivatives, including compounds similar to "5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide", have been synthesized and characterized. These compounds show potential for various applications due to their unique structural properties. For instance, synthesis and characterization of pyrazole derivatives have been explored for their cytotoxic activities against cancer cell lines, highlighting the importance of pyrazole-based compounds in medicinal chemistry (Hassan et al., 2014), (Hassan et al., 2015).
Cytotoxic Activities
- The cytotoxic activities of synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated against various cancer cell lines. These studies show that certain synthesized compounds exhibit significant cytotoxicity, suggesting their potential utility in developing anticancer agents (Hassan et al., 2014), (Hassan et al., 2015).
Antimicrobial Activities
- Pyrazole derivatives have also been synthesized and evaluated for their antimicrobial activity. Some novel Schiff bases synthesized from pyrazole carboxaldehyde derivatives showed significant antimicrobial activity, which underscores the versatility of pyrazole compounds in developing new antimicrobial agents (Puthran et al., 2019).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic evaluations of pyrazole derivatives reveal their complex chemical behavior and potential for various applications. These studies include X-ray crystallography, NMR, and other spectroscopic methods to elucidate the structures of novel compounds, providing insights into their properties and potential applications (Kumara et al., 2018).
Nonlinear Optical Properties
- The nonlinear optical properties of pyrazole derivatives have been investigated, indicating potential applications in optical and electronic materials. These studies emphasize the importance of structural characterization in understanding the materials' properties and exploring their technological applications (Tamer et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for specific information.
Orientations Futures
The study of such compounds could have implications in various fields, especially in drug discovery. The ability to modify the structure and functionality of the compound could lead to the development of new pharmaceuticals2.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis, more specific information or studies related to “5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide” would be needed.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-9-4-2-3-8(5-9)10-6-11(19-18-10)12(20)17-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIGLCSOFKQSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

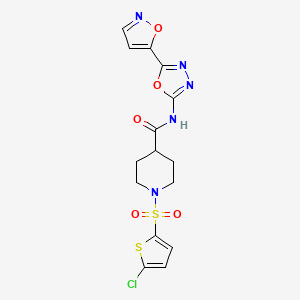
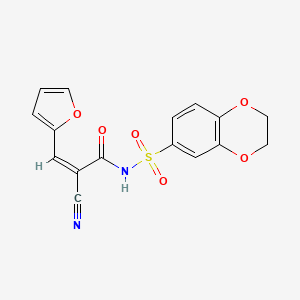
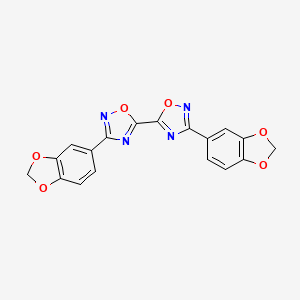
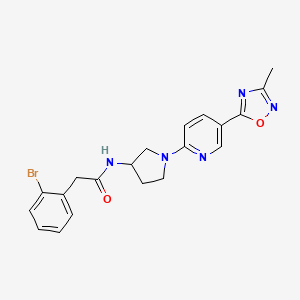
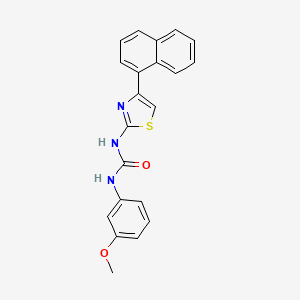
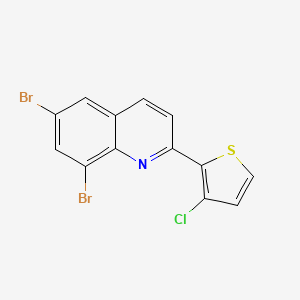
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
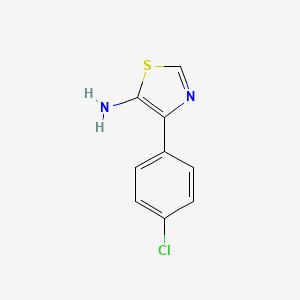
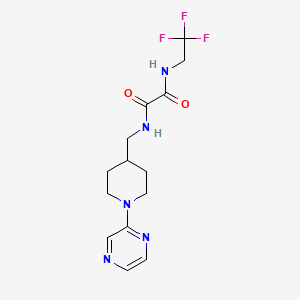
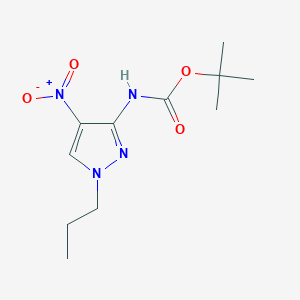
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
